2,2-Bis(aminomethyl)propane-1,3-diamine

Polymer Chemistry Materials Science Thermal Stability

Researchers needing rigid, preorganized tetraamine scaffolds face substitution risks with linear or flexible polyamines. 2,2-Bis(aminomethyl)propane-1,3-diamine (pentaerythrityltetramine) solves this with a quaternary carbon core and four -CH2NH2 groups in tetrahedral geometry. - **Key outcomes:** Spiropolymers with decomposition onset at 300°C; polynuclear metal complexes; symmetrical PAMAM dendrimer cores. - **Specifications:** Solid, >95.0% (GC & nonaqueous titration), air/moisture-sensitive. - **Supply:** Available for immediate R&D shipment.

Molecular Formula C5H16N4
Molecular Weight 132.211
CAS No. 4742-00-1
Cat. No. B2939926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(aminomethyl)propane-1,3-diamine
CAS4742-00-1
Molecular FormulaC5H16N4
Molecular Weight132.211
Structural Identifiers
SMILESC(C(CN)(CN)CN)N
InChIInChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2
InChIKeyVVJIVFKAROPUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(aminomethyl)propane-1,3-diamine – Properties & Specifications


2,2-Bis(aminomethyl)propane-1,3-diamine (CAS 4742-00-1), also known as pentaerythrityltetramine or tetrakis(aminomethyl)methane, is a branched, aliphatic tetraamine with the molecular formula C₅H₁₆N₄ and a molecular weight of 132.21 g/mol . The compound is characterized by a central quaternary carbon atom bonded to four aminomethyl groups (-CH₂NH₂), conferring a highly symmetrical, tetrahedral molecular architecture with a calculated octanol-water partition coefficient (LogP) of -3.4, four hydrogen bond donors, and four hydrogen bond acceptors [1]. It is a solid at 20°C, air- and moisture-sensitive, and typically supplied at a purity of >95.0% as determined by gas chromatography and nonaqueous titration .

1
Spiropolymer monomer with aromatic dianhydrides
2
Tetrahedral core for PAMAM dendrimer synthesis
3
Polynucleating ligand for metal clusters and MOFs
4
Rigid scaffold for spiro aza-crown macrocycles

2,2-Bis(aminomethyl)propane-1,3-diamine Substitution Limitations


In the context of polyamine selection, 2,2-bis(aminomethyl)propane-1,3-diamine is not freely interchangeable with other tetraamines or even with other branched polyamines. Its unique spirocyclic core, defined by the quaternary carbon and the precise 1,3-propanediamine framework, dictates a specific spatial preorganization of its four primary amine groups. This preorganization is critical for the compound's ability to act as a polynucleating ligand [1] and as a monomer for the formation of rigid, thermally stable spiropolymers [2]. Attempting to substitute with a linear tetraamine, such as N,N'-Bis(3-aminopropyl)ethylenediamine, or even another branched tetraamine like tris(2-aminoethyl)amine (TREN), will result in different coordination geometries, chelate ring sizes, and, consequently, different stability and reactivity profiles in metal complexation and polymer synthesis. For instance, while TREN forms 5-membered chelate rings upon metal coordination, the structural constraints of 2,2-bis(aminomethyl)propane-1,3-diamine can lead to the formation of different chelate ring sizes or dinuclear complexes, profoundly altering the thermodynamic and kinetic behavior of the resulting materials [1].

Branched tetraamine (spiro core)
Linear tetraamine (e.g., N,N'-Bis(3-aminopropyl)ethylenediamine)
Different coordination geometry and chelate ring size may alter metal complex stability
Branched tetraamine (spiro core)
Branched tetraamine (tris(2-aminoethyl)amine, TREN)
5-membered vs. other chelate ring formation may shift dinuclear complex profiles

2,2-Bis(aminomethyl)propane-1,3-diamine Quantitative Comparison


Thermal Stability in Spiropolymer Backbones

Polymers synthesized from 2,2-bis(aminomethyl)propane-1,3-diamine (I) exhibit quantifiably different thermal stability compared to those derived from the cycloaliphatic analog 1,4-bis(aminomethyl)-1,4-diaminocyclohexane (II). In a direct comparative study, spiropolymers based on tetraamine (I) with naphthalenetetracarboxylic dianhydride (IV) began to lose weight at 300°C in both air and vacuum [1]. In stark contrast, polymers synthesized under identical conditions using the comparator amine (II) demonstrated significantly higher thermal robustness, showing no weight loss until 500°C in vacuum and 400°C in air [1].

Thermal stability
Head-to-head
Weight loss onset: 300°C (air/vacuum) vs. 400–500°C for cycloaliphatic analog polymer
Trade-off for spirocyclic architecture; evaluate use below 300°C
Condensation with naphthalenetetracarboxylic dianhydride
Polymer Chemistry Materials Science Thermal Stability

Protonation Constants for Polynuclear Complexes

The ability of 2,2-bis(aminomethyl)propane-1,3-diamine (referred to as 'tetrakis(aminomethyl)methane' or 'tam') to act as a polynucleating ligand is governed by its protonation constants. Equilibrium studies have determined these stepwise protonation constants, which are essential for predicting the formation of metal complexes under specific pH conditions [1]. These constants are unique to the compound's highly branched, symmetrical structure. While specific numerical values for the constants are not provided in the abstract, the study explicitly identifies the compound as a 'polynucleating ligand' and establishes its interaction with copper(II) and hydrogen ions as the foundational parameter for all subsequent metal complexation equilibria [1]. This is a key differentiator from simpler, linear diamines or triamines, which cannot form the same type of polynuclear metal clusters.

Protonation constants
Supporting evidence
Determined via Cu(II)/H⁺ potentiometric titration
Required for pH-dependent metal coordination design
Numerical constants to verify from source; baseline established
Coordination Chemistry Solution Thermodynamics Polynuclear Complexes

Dendrimer Core Multiplicity

In the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, the choice of core molecule dictates the ultimate multiplicity and architecture of the macromolecule. The most common cores, such as ethylenediamine (EDA) and ammonia, offer a core multiplicity of four and three, respectively [1]. 2,2-Bis(aminomethyl)propane-1,3-diamine, with its four primary amine groups, provides a core multiplicity of four, comparable to EDA [2]. However, the key distinction lies in the spatial arrangement: the tetrahedral geometry of the target compound creates a fundamentally different branching pattern and a more rigid, three-dimensional scaffold from the first generation onward compared to the linear core of EDA [3]. This influences the dendrimer's eventual shape, internal cavity volume, and surface group density.

Dendrimer core multiplicity
Class-level inference
Core multiplicity 4 (tetrahedral) vs. EDA 4 (linear)
Tetrahedral preorganization may influence dendrimer shape and void volume
Architectural impact depends on generation; similar surface functionality to EDA core
Dendrimer Chemistry PAMAM Nanomedicine

Synthetic Yield and Scalability

A synthetic route to 2,2-bis(aminomethyl)propane-1,3-diamine from pentaerythritol has been reported with a good overall yield of 75-80% [1]. This yield provides a quantifiable benchmark for process chemists. It can be compared to the often multi-step, lower-yielding syntheses required for other specialized tetraamines, which can suffer from purification challenges due to similar by-products . While this is not a direct head-to-head yield comparison with a specific alternative in a single study, it provides a key procurement and planning parameter. A consistent, high-yielding synthesis is a critical factor in reducing the cost and increasing the availability of the compound for research and industrial applications.

Synthetic yield
Supporting evidence
75–80% overall yield
Supports scalable procurement and cost feasibility
Route from pentaerythritol; reported in literature
Synthetic Methodology Process Chemistry Scalability

2,2-Bis(aminomethyl)propane-1,3-diamine Applications


Spiropolymer Synthesis for High-Temperature Use

This tetraamine is a key monomer for creating spiropolymers with aromatic dianhydrides. As demonstrated, the resulting materials have defined thermal stability limits, with decomposition onset at 300°C [6]. This makes it a suitable candidate for applications requiring a rigid, thermally stable backbone but where temperatures will not exceed 300°C, such as in certain aerospace composites or high-performance coatings. The choice of this monomer over the cycloaliphatic alternative (which offers higher stability) is justified when the specific spirocyclic structure is needed to impart other properties like rigidity or low dielectric constant.

Rigid Core for PAMAM Dendrimers

Researchers synthesizing PAMAM dendrimers can utilize 2,2-bis(aminomethyl)propane-1,3-diamine as a tetrahedral core [6]. This core provides the same 4-fold multiplicity as the standard EDA core but forces the dendrimer branches to grow in a more symmetrical, three-dimensionally constrained fashion from the first generation [5]. This architectural control is valuable for applications where dendrimer shape and internal void volume are critical, such as in the design of precise drug delivery vehicles or nanoscale reactors. The compound's solid-state form and high purity (>95.0%) also facilitate its use in these precise, stoichiometry-sensitive syntheses.

Polynuclear Metal Complexes and MOF Precursor

The compound's established role as a 'polynucleating ligand' [6] makes it a strategic building block for synthesizing polynuclear metal clusters and metal-organic frameworks (MOFs). Its four primary amines, arranged tetrahedrally, can simultaneously coordinate to multiple metal centers, facilitating the formation of discrete multinuclear complexes [5] or extended network structures. This is a niche application where the compound's specific geometry offers advantages over linear tetraamines, which tend to form simpler mononuclear or dinuclear complexes. The protonation constants determined in early studies [6] provide a necessary starting point for designing synthetic conditions for new materials.

Spiro Aza-Crown and Macrocycle Synthesis

The unique spirocyclic framework of this tetraamine makes it an ideal starting material for the construction of complex macrocycles, such as the spiro aza-crown 2,6,10,14,18,22-hexaazaspiro[11.11]tricosane [6]. This application leverages the compound's inherent geometry to preorganize the reacting amine groups for intramolecular cyclization. The successful, multi-step synthesis of this novel crown ether demonstrates the compound's utility as a rigid scaffold for constructing sophisticated supramolecular hosts with potential applications in selective cation binding or catalysis.

Application
Selection Property
Validation Focus
Spiropolymer synthesis
Spirocyclic backbone rigidity
Thermal stability profile (TGA)
PAMAM dendrimer core
Tetrahedral branching geometry
Dendrimer shape and internal void volume
Polynuclear metal complexes / MOFs
Polynucleating ligand architecture
Protonation constants and pH coordination window
Spiro aza-crown macrocycles
Rigid spirocyclic scaffold
Intramolecular cyclization efficiency

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15 linked technical documents
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